
2-(benzimidazol-1-yl)-1-(3,4-dihydro-1H-isoquinolin-2-yl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(benzimidazol-1-yl)-1-(3,4-dihydro-1H-isoquinolin-2-yl)ethanone is a synthetic organic compound that features both benzimidazole and isoquinoline moieties. These structural motifs are often found in biologically active molecules, making this compound of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzimidazol-1-yl)-1-(3,4-dihydro-1H-isoquinolin-2-yl)ethanone typically involves the condensation of benzimidazole with an appropriate isoquinoline derivative. One possible route could involve the reaction of benzimidazole with 2-bromo-1-(3,4-dihydro-1H-isoquinolin-2-yl)ethanone under basic conditions to form the desired product. The reaction might be carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and scalability.
化学反应分析
Types of Reactions
2-(benzimidazol-1-yl)-1-(3,4-dihydro-1H-isoquinolin-2-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions could be used to alter the oxidation state of the compound, potentially affecting its biological activity.
Substitution: Nucleophilic or electrophilic substitution reactions could be employed to introduce new substituents onto the benzimidazole or isoquinoline rings.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while substitution reactions could introduce alkyl, aryl, or other functional groups.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving benzimidazole and isoquinoline derivatives.
Medicine: Potential therapeutic applications due to its structural similarity to known bioactive compounds.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action of 2-(benzimidazol-1-yl)-1-(3,4-dihydro-1H-isoquinolin-2-yl)ethanone would depend on its specific biological target. Generally, compounds containing benzimidazole and isoquinoline moieties can interact with various enzymes, receptors, or other proteins, affecting their function. The exact molecular targets and pathways involved would require further experimental investigation.
相似化合物的比较
Similar Compounds
Benzimidazole derivatives: Known for their antimicrobial, antiviral, and anticancer activities.
Isoquinoline derivatives: Often exhibit a range of biological activities, including anti-inflammatory and antitumor effects.
Uniqueness
The uniqueness of 2-(benzimidazol-1-yl)-1-(3,4-dihydro-1H-isoquinolin-2-yl)ethanone lies in its combination of benzimidazole and isoquinoline structures, which may confer unique biological properties not seen in compounds containing only one of these moieties.
属性
IUPAC Name |
2-(benzimidazol-1-yl)-1-(3,4-dihydro-1H-isoquinolin-2-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O/c22-18(12-21-13-19-16-7-3-4-8-17(16)21)20-10-9-14-5-1-2-6-15(14)11-20/h1-8,13H,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXZAAXHDJAJIMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)CN3C=NC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
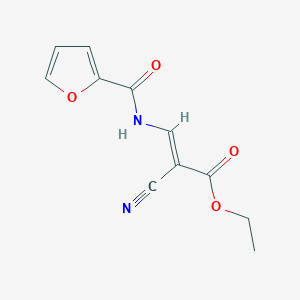
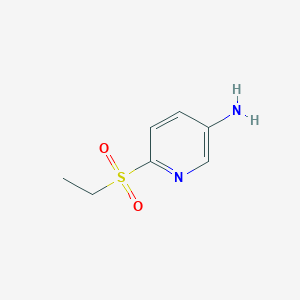
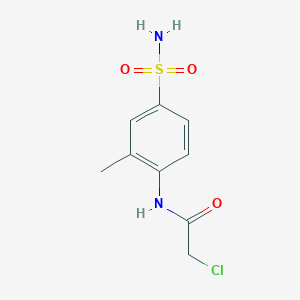
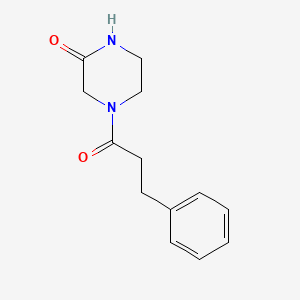
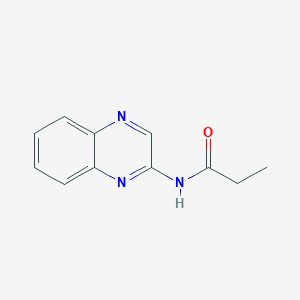
![6-chloro-N-[5-chloro-2-(4-methylpiperazin-1-yl)phenyl]pyridine-3-carboxamide](/img/structure/B7479744.png)
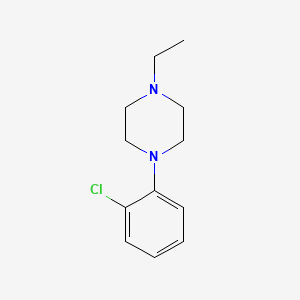
![2-(Pyridin-2-yl)-6-(trifluoromethyl)-1H-benzo[d]imidazole](/img/structure/B7479751.png)
![[2-Oxo-2-(2-oxopyrrolidin-1-yl)ethyl] 1,3-benzothiazole-6-carboxylate](/img/structure/B7479759.png)
![N,N-dimethyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B7479761.png)
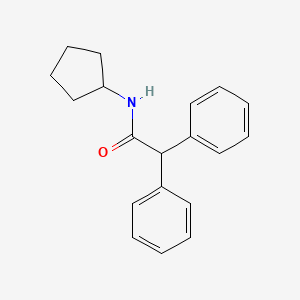
![2-[(3aS,7aR)-1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl]-N-(1,3-benzothiazol-2-yl)acetamide](/img/structure/B7479776.png)
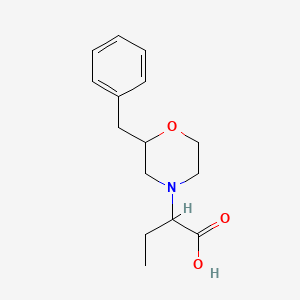
![1-[(E)-3-(2-chlorophenyl)prop-2-enoyl]pyrrolidine-3-carboxylic acid](/img/structure/B7479806.png)
